molecular formula C10H12BrN B1527301 2-bromo-N-cyclobutylaniline CAS No. 1248313-08-7

2-bromo-N-cyclobutylaniline

Cat. No.: B1527301
CAS No.: 1248313-08-7
M. Wt: 226.11 g/mol
InChI Key: JBFPNYCXEMRSHH-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutylaniline (Molecular Formula: C₁₀H₁₂BrN) is a halogen-substituted aniline derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. This compound features both a bromine atom and a cyclobutylamine group attached to a benzene ring, making it a valuable scaffold for constructing more complex molecules. Its primary research application lies in its role as a building block in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) studies during drug discovery campaigns. The bromine atom acts as an excellent leaving group, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The cyclobutyl group is of significant interest in lead optimization, as it can be used to fine-tune the metabolic stability, potency, and conformational properties of drug candidates . Researchers utilize this compound in the synthesis of various heterocyclic systems; for instance, aniline derivatives are common precursors in the Pd-catalyzed synthesis of oxindole cores through carbamoyl chloride intermediates and CH activation processes . As a standard practice, all supplied batches are characterized to ensure identity and purity, providing researchers with a reliable starting material for their investigations. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

2-bromo-N-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFPNYCXEMRSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Cyclobutylaniline

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the adjacent amino group, which can affect the efficiency and conditions required for various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, like a halide, on an aromatic ring. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

In the case of 2-bromo-N-cyclobutylaniline, the N-cyclobutylamino group is an electron-donating group, which activates the ring towards electrophilic attack rather than nucleophilic attack. Consequently, the standard SNAr mechanism is highly unfavorable for displacing the bromine atom.

Under very harsh conditions, such as high temperatures and the use of a very strong base like sodium amide, nucleophilic substitution on unactivated aryl halides can occur through an elimination-addition mechanism involving a highly reactive "benzyne" intermediate. pressbooks.pubmasterorganicchemistry.com However, this pathway is generally less controlled and requires forcing conditions. Another pathway for C-N bond formation is the Ullmann condensation, a copper-catalyzed reaction that can couple aryl halides with amines, often requiring high temperatures, though modern ligands have enabled milder conditions. tcichemicals.com

The bromine substituent on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. rsc.org Research on various unprotected ortho-bromoanilines has demonstrated successful Suzuki coupling with aryl, heteroaromatic, alkyl, and alkenyl boronic esters. rsc.orgrsc.org The use of specific palladium catalysts and ligands is crucial for achieving high yields. uio.noresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 2-Bromoanilines

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Low (11%) rsc.org
CataCXium A / Pd(OAc)₂Cs₂CO₃Dioxane/H₂O80Good to Excellent rsc.org
Pd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O120Good to Excellent researchgate.net
Pd/C / SPhosK₃PO₄·2H₂OTHF70Good uio.no

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. organic-chemistry.orgscispace.com Modified Larock methods have been developed for a one-pot synthesis of quinolines from 2-bromoanilines and allylic alcohols, proceeding through a Heck reaction followed by dehydrogenation. acs.orgnih.gov These methods highlight the utility of the bromoaniline scaffold in constructing complex heterocyclic systems.

Table 2: Heck Reaction Conditions for Quinolines Synthesis from 2-Bromoanilines

Catalyst / LigandReagentSolventTemperature (°C)NotesReference
Allylpalladium(II) chloride dimer / tBuMePhosDiisopropyl azodicarboxylate (DIAD)Acetic Acid90One-pot procedure acs.org
[Pd₂(dba)₃] / DavePhosα-bromostyreneToluene100Cascade alkenyl amination/Heck nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. wikipedia.org This method is crucial for synthesizing rigid structures and has applications in materials science and medicinal chemistry. nih.govacs.org Copper-free Sonogashira conditions have been developed that allow for the efficient coupling of 2-bromoanilines at room temperature using specialized palladium precatalysts. nih.govacs.orgresearchgate.net

Table 3: Sonogashira Coupling Conditions for 2-Bromoanilines

Reactivity of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26.7 kcal/mol), which is comparable to that of cyclopropane. uark.edu This inherent strain can be harnessed as a thermodynamic driving force for chemical reactions that involve cleavage of the ring's carbon-carbon bonds. researchgate.netsorbonne-universite.fr

The N-cyclobutylaniline moiety can undergo selective ring-opening reactions, most notably through visible-light photoredox catalysis. uark.edunih.gov In this process, single-electron oxidation of the aniline (B41778) nitrogen generates an amine radical cation. nih.gov This species can then undergo C-C bond cleavage of the attached cyclobutyl ring to form a distonic radical cation intermediate—a structure possessing both a radical center and a spatially separate cationic (iminium) center. uark.edunih.gov

This reactive intermediate is a versatile synthon. For instance, it can be trapped by various nucleophiles and radical acceptors in a process of orthogonal 1,4-difunctionalization. uark.edu This strategy allows for the synthesis of complex acyclic amine derivatives from a simple cyclic precursor.

The release of ring strain is the primary thermodynamic driving force for the aforementioned ring-opening reactions. thieme-connect.comrsc.org This principle makes the cyclobutane ring more than just a passive scaffold; it is an active participant in the transformation. researchgate.net The energy gained by converting the strained four-membered ring into a more stable, open-chain system facilitates reactions that would otherwise be energetically unfavorable. sorbonne-universite.frthieme-connect.com This strain-release strategy has been exploited not only in ring-opening but also in rearrangement and insertion reactions, providing rapid access to diverse molecular architectures. researchgate.netnih.gov

While the cyclobutane ring itself does not typically participate in cycloadditions as an intact unit, its ring-opened intermediates can. fiveable.mewikipedia.org A prominent example is the [4+2] annulation reaction between N-cyclobutylanilines and alkynes, enabled by visible-light photocatalysis. nih.govresearchgate.netnih.gov

The mechanism proceeds as follows:

Oxidation and Ring-Opening: The N-cyclobutylaniline is oxidized to an amine radical cation, which undergoes ring-opening to form the key distonic radical cation intermediate. nih.gov

Intermolecular Addition: The radical portion of the distonic intermediate adds to an alkyne. nih.gov

Intramolecular Cyclization: The resulting vinyl radical attacks the electrophilic iminium ion intramolecularly, forming a six-membered ring. nih.gov

Redox Turnover: The product radical cation is reduced to the final neutral product, regenerating the photocatalyst and completing the catalytic cycle. nih.gov

This redox-neutral, atom-economical process transforms a simple N-cyclobutylaniline and an alkyne into a complex amine-substituted cyclohexene (B86901) derivative, demonstrating a powerful synthetic application of the cyclobutane moiety's unique reactivity. researchgate.netnih.gov

Reactivity of the Secondary Amine Group

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound makes it a focal point for reactions that form new carbon-nitrogen or acyl-nitrogen bonds.

The secondary amine of this compound is susceptible to N-alkylation and N-acylation, which are fundamental transformations in organic synthesis. While specific studies on this compound are not extensively documented, the reactivity can be inferred from established protocols for related 2-bromoaniline (B46623) systems.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, the alkylation of anilines with benzyl (B1604629) alcohol can be catalyzed by transition metal complexes, such as those of Iridium(III), achieving good yields even with substituted anilines like 2-bromoaniline. acs.org Another approach involves using cesium fluoride (B91410) on celite in acetonitrile, which facilitates the N-alkylation of various nitrogen-containing compounds, including anilines, with alkyl halides. researchgate.net However, it is noteworthy that under certain biphasic alkylation conditions (e.g., benzyl bromide with aqueous NaOH/K2CO3), 2-bromoaniline has been observed to undergo an unexpected rearrangement, yielding the 4-bromo-substituted isomer. nih.gov This highlights the importance of carefully selecting reaction conditions to avoid undesired side reactions.

N-acylation is typically a high-yielding reaction, often accomplished using acyl chlorides or anhydrides. A one-pot domino reaction for benzoxazole (B165842) synthesis from 2-bromoanilines and acyl chlorides demonstrates that the initial acylation of the amine is a facile process, preceding a copper-catalyzed intramolecular cyclization. organic-chemistry.orgnih.gov Similarly, a green chemistry approach using propylene (B89431) oxide as an acid scavenger in a phosphate (B84403) buffer allows for the rapid and high-yield N-acylation of various anilines with different acid chlorides, a method that is applicable to substrates like 2-bromoaniline. tandfonline.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of 2-Bromoaniline Analogs

EntryAniline SubstrateReagent(s)Catalyst/BaseSolventProductYield (%)Ref
12-BromoanilineBenzyl alcoholNHC-Ir(III) complex, tBuOK-N-Benzyl-2-bromoaniline78 acs.org
2Aniline6-Bromohexanoyl chloridePropylene oxidePhosphate BufferN-(6-Bromohexanoyl)aniline75 tandfonline.com
32-BromoanilineBenzoyl chlorideCs₂CO₃, CuI, 1,10-phenanthrolineDioxane2-Phenylbenzoxazole*93 nih.gov

Note: The product is the result of a domino acylation-cyclization sequence.

A significant area of reactivity for N-cyclobutylanilines, including the 2-bromo derivative, involves condensation and, more notably, cyclization reactions. These reactions often leverage the strained cyclobutyl ring, which can undergo cleavage under specific conditions to form reactive intermediates. A particularly powerful method for this is visible-light photoredox catalysis.

In this process, the N-cyclobutylaniline is oxidized by an excited photocatalyst to form a nitrogen-centered radical cation. This intermediate can then undergo homolytic cleavage of a distal C-C bond in the cyclobutane ring. uark.edu This ring-opening cascade generates a key "distonic radical cation" intermediate, which possesses both a radical and a cation center separated by a carbon chain. uark.edu This bimodal intermediate is highly reactive and can participate in various annulation reactions.

A prominent example is the [4+2] annulation with alkynes. sci-hub.seresearchgate.net In this reaction, the distonic radical cation reacts with an alkyne to form a six-membered ring, resulting in highly substituted cyclohexene derivatives. researchgate.net This transformation has been achieved using both homogeneous iridium-based photocatalysts and heterogeneous catalysts like self-doped Ti³⁺@TiO₂. nih.govnih.gov The reaction is versatile, tolerating a range of substituents on both the aniline and the alkyne, and can be performed efficiently in continuous flow systems, which allows for better light penetration and scalability. sci-hub.se

Table 2: Examples of Visible-Light-Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes

EntryN-CyclobutylanilineAlkynePhotocatalystSolventProductYield (%)Ref
1N-Cyclobutyl-4-tert-butylanilinePhenylacetyleneIr(ppy)₂(dtbbpy)PF₆CH₃CN1-(4-(tert-Butyl)phenyl)-4-phenyl-N-cyclobutylcyclohex-3-en-1-amine93 sci-hub.se
2N-Cyclobutylaniline1-Phenyl-1-propyneIr(ppy)₂(dtbbpy)PF₆CH₃CNN-Cyclobutyl-3-methyl-1,4-diphenylcyclohex-3-en-1-amine84 researchgate.net
3N-Cyclobutyl-4-methoxyanilineDiphenylacetyleneTi³⁺@TiO₂CH₃CNN-Cyclobutyl-1-(4-methoxyphenyl)-3,4-diphenylcyclohex-3-en-1-amine85 nih.gov
4N-Cyclobutyl-4-fluoroaniline1-OctyneIr(ppy)₂(dtbbpy)PF₆CH₃CNN-Cyclobutyl-1-(4-fluorophenyl)-4-hexylcyclohex-3-en-1-amine78 researchgate.net

Reaction Mechanism Elucidation

Understanding the mechanisms of these reactions is key to optimizing conditions and expanding their scope. Kinetic studies and the direct detection of intermediates have provided significant insights, particularly for the photoredox-catalyzed pathways.

Kinetic analysis helps to quantify the rates of key steps in a reaction mechanism. For the photoredox-catalyzed reactions of N-cycloalkylanilines, techniques like radical clocks and laser flash photolysis (LFP) have been instrumental.

Radical clocks are compounds that undergo unimolecular rearrangement at a known rate, which can be used to calibrate the rates of competing bimolecular reactions. The ring-opening of cycloalkylaminyl radicals serves as an effective clock. Studies have shown that the ring-opening of cyclopropylaminyl radicals is significantly faster than that of cyclobutylaminyl radicals, with a rate difference of approximately 10³. chemrxiv.org This difference in kinetics explains why some photochemical conditions that are effective for cyclopropylanilines fail for cyclobutylanilines. chemrxiv.org

Laser flash photolysis (LFP) allows for the direct observation of short-lived transient species generated by a pulse of light. In studies of N-cyclopropylaniline (a close analog of N-cyclobutylaniline), LFP was used to generate the amine radical cation (CPA•+) and monitor its decay. acs.org The lifetime of this transient species was measured to be approximately 580 nanoseconds, providing a direct measure of its reactivity. acs.org Such studies also allow for the determination of bimolecular quenching rate constants between the excited-state photosensitizer and the amine substrate, which are often near diffusion-controlled rates. acs.org

The central mechanistic feature of the photoredox-catalyzed reactions of N-cyclobutylanilines is the formation of a distonic radical cation intermediate. uark.edu The existence of this species is supported by several lines of evidence. The reaction is initiated by a single-electron transfer (SET) from the aniline nitrogen to the photoexcited catalyst. This generates the amine radical cation, which is the first key intermediate.

The subsequent cleavage of the cyclobutane ring is driven by the release of ring strain (approximately 26.7 kcal/mol). nih.gov This leads to the formation of the γ-distonic radical cation, an intermediate with a nucleophilic carbon-centered radical at one end and an electrophilic iminium ion at the other, separated by a four-carbon chain. uark.edu The bimodal reactivity of this intermediate is the cornerstone of the subsequent annulation reactions. For example, in the [4+2] annulation with an alkyne, the radical end adds to the alkyne first, followed by an intramolecular cyclization where the newly formed vinyl radical attacks the electrophilic iminium ion to close the six-membered ring. uark.edusci-hub.se

The direct observation of these intermediates is challenging due to their short lifetimes. However, techniques like transient absorption spectroscopy have been successfully used to detect the initial amine radical cations. acs.orgresearchgate.net For N-cyclopropylaniline, the radical cation (CPA•+) was observed to have a transient absorbance maximum around 495 nm. acs.org Furthermore, online mass spectrometric techniques have been used to detect fleeting amine radical cations and elucidate chain processes in related [3+2] annulation reactions, providing powerful evidence for the proposed mechanisms. uark.edu

Spectroscopic Characterization Methodologies in 2 Bromo N Cyclobutylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In 2-bromo-N-cyclobutylaniline, the spectrum can be divided into the aromatic region, the aliphatic region (cyclobutyl group), and the N-H proton signal.

The aromatic region is expected to show four distinct signals corresponding to the four protons on the substituted benzene (B151609) ring. Based on data from the parent compound, 2-bromoaniline (B46623), these protons typically appear between 6.60 and 7.50 ppm. rsc.orgchemicalbook.com For the closely related 2-bromo-N-methylaniline, aromatic proton signals are observed at δ 7.46, 7.25, 6.67, and 6.61 ppm. rsc.org The bromine atom and the cyclobutylamino group influence the electronic environment and thus the chemical shifts of these protons.

The cyclobutyl protons would appear in the upfield, aliphatic region of the spectrum. This includes a methine proton (CH) directly attached to the nitrogen, and three sets of methylene (B1212753) protons (CH₂). The methine proton is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene protons of the cyclobutyl ring will exhibit complex splitting patterns due to coupling with each other.

A single, often broad, signal corresponds to the N-H proton of the secondary amine. Its chemical shift can vary depending on solvent, concentration, and temperature, but for related N-alkylanilines, it is often observed as a broad singlet. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H (4)6.60 - 7.50Multiplets (m)
N-HVariable (e.g., ~4.4)Broad Singlet (br s)
Cyclobutyl CH-N~3.9 - 4.1Multiplet (m) or Quintet (p)
Cyclobutyl CH₂ (4H)~1.7 - 2.5Multiplets (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of a molecule. For this compound, ten distinct signals are expected, corresponding to the six carbons of the aromatic ring and the four carbons of the cyclobutyl group.

The aromatic carbons typically resonate in the range of δ 110-150 ppm. The carbon atom bonded to the bromine (C-Br) is expected around δ 109-110 ppm, while the carbon bonded to the nitrogen (C-N) is expected to be the most downfield aromatic carbon, around δ 146 ppm, as seen in 2-bromo-N-methylaniline. rsc.org The remaining four aromatic carbons will appear between these values.

The four carbons of the cyclobutyl ring will appear in the aliphatic region (δ 15-50 ppm). The methine carbon (CH-N) will be the most downfield of this set, influenced by the attached nitrogen, while the other methylene carbons will appear further upfield. In related N-cyclobutyl compounds, the aliphatic carbons show distinct signals, confirming the structure of the alkyl substituent. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-N (Aromatic)~146.0
C-H (Aromatic, 3)110.0 - 133.0
C-Br (Aromatic)~109.6
CH-N (Cyclobutyl)~48.0 - 51.0
CH₂ (Cyclobutyl, 2)~30.0 - 32.0
CH₂ (Cyclobutyl, 1)~15.0

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the neighboring protons on the aromatic ring and among the protons within the cyclobutyl group, helping to trace the connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nih.gov It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming which proton signal belongs to which specific position on the aromatic and cyclobutyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. nih.gov This is crucial for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation from the N-H proton to the C-N aromatic carbon and the CH-N cyclobutyl carbon. It would also show correlations from the cyclobutyl methine proton to the C-N carbon of the aniline (B41778) ring, confirming the point of attachment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Vibrational Band Assignment and Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A secondary amine typically shows a single, medium-to-weak absorption band in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com This band is a key indicator of the N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl group appears just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to one or more sharp, medium-intensity bands in the 1500-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for an aromatic C-N bond is typically found in the 1250-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond stretch is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹. numberanalytics.com

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
2980-2850C-H StretchAliphatic (Cyclobutyl)
1600-1500C=C StretchAromatic Ring
1350-1250C-N StretchAromatic Amine
600-500C-Br StretchAryl Halide

Conformational Analysis through IR Spectroscopy

IR spectroscopy can provide insights into the conformational isomers (rotamers) of a molecule that arise from rotation around single bonds. cdnsciencepub.com For N-alkylanilines, rotation around the C(aryl)-N bond can lead to different spatial arrangements of the cyclobutyl group relative to the benzene ring.

Studies on related N-alkylanilines have shown that the frequency of the N-H stretching vibration can be sensitive to the molecular conformation. scispace.com Different conformers may exhibit slightly different N-H stretching frequencies due to variations in steric hindrance and intramolecular interactions. For example, the orientation of the nitrogen's lone pair of electrons relative to an adjacent C-H bond can influence the vibrational frequencies of both the N-H and C-H bonds. scispace.com In some cases, distinct, overlapping bands for different conformers can be resolved, allowing for the study of their relative populations under various conditions. While often subtle, these shifts in vibrational bands can complement computational methods to provide a more complete picture of the molecule's preferred three-dimensional structure. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. The presence of a bromine atom confers a distinctive isotopic signature that is readily observable in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.comspectroscopyonline.com For this compound, with the chemical formula C₁₀H₁₂BrN, HRMS is used to verify its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in two distinct molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. msu.edu The theoretical exact masses for both isotopic molecular ions can be calculated with high precision.

Molecular IonChemical FormulaCalculated Exact Mass (Da)
[C₁₀H₁₂⁷⁹BrN]⁺C₁₀H₁₂⁷⁹BrN225.0207
[C₁₀H₁₂⁸¹BrN]⁺C₁₀H₁₂⁸¹BrN227.0187

In a typical HRMS analysis, an experimental result that matches these calculated values to within a few parts per million (ppm) is considered definitive evidence for the assigned elemental formula of this compound.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, such as through electron impact (EI), it fragments in predictable ways that are characteristic of its structure. uni-saarland.de The analysis of these fragments helps to confirm the connectivity of atoms within the molecule.

For this compound, several key fragmentation pathways are expected:

Isotopic Signature : Any fragment containing the bromine atom will appear as a pair of peaks separated by two m/z units with nearly equal intensity, mirroring the molecular ion. libretexts.org

Alpha-Cleavage : A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org For this compound, this can lead to the loss of a propyl radical (C₃H₇) from the cyclobutyl ring, resulting in a stable aziridinium (B1262131) ion.

Loss of Cyclobutyl Group : Cleavage of the N-cyclobutyl bond can occur, leading to the loss of a neutral cyclobutyl radical (C₄H₇) or cyclobutene (B1205218) molecule (C₄H₆). This would generate a fragment corresponding to the 2-bromoanilinium ion.

Loss of Bromine : The C-Br bond can cleave, resulting in the loss of a bromine radical. This would produce a fragment ion with an m/z corresponding to the N-cyclobutylaniline cation.

Fragmentation ProcessLost FragmentResulting Ion Structure (Example)Expected m/z
Loss of BromineBr•[C₁₀H₁₂N]⁺146
Loss of Cyclobutyl groupC₄H₇•[C₆H₆BrN]⁺171/173
Alpha-Cleavage (loss of C₂H₄)C₂H₄[C₈H₈BrN]⁺197/199

The collective pattern of these fragments serves as a molecular fingerprint, providing strong evidence for the proposed structure of this compound.

X-ray Diffraction (XRD) Studies (if crystallographic data is available for closely related structures)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and conformation. drawellanalytical.compdx.edu While crystallographic data for this compound itself may not be publicly available, data from closely related structures can offer valuable insights into the expected molecular geometry and packing in the solid state.

Research on the functionalization of aniline derivatives has led to the synthesis and crystallographic characterization of related compounds. For instance, the crystal structure of 2-{3-[(3,5-Difluorophenyl)sulfonyl]cyclobutyl}-1-phenylazepane, a molecule also containing an N-aryl and a cyclobutane (B1203170) moiety, has been determined. nih.govscispace.com Analysis of this related structure revealed a cis relationship between the substituents on the cyclobutane ring. scispace.com

The crystallographic data for this related compound provides a model for the potential solid-state conformation of this compound.

ParameterValue for a Closely Related Structure*
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.56610(10)
b (Å)21.4256(3)
c (Å)19.3969(2)
β (°)96.1240(10)
Volume (ų)3952.89(8)

*Data corresponds to 2-{3-[(3,5-Difluorophenyl)sulfonyl]cyclobutyl}-1-phenylazepane. nih.govscispace.com

Such data is invaluable for understanding how the cyclobutyl and bromoaniline moieties might be oriented with respect to each other and how the molecules pack in a crystal lattice. Should single crystals of this compound be prepared, XRD would be the ultimate technique for its structural elucidation. In the absence of single crystals, powder X-ray diffraction (pXRD) could be used to analyze the bulk material, a technique that has been successfully applied to solve complex organic structures. rsc.org

Computational Chemistry and Theoretical Studies on 2 Bromo N Cyclobutylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules like 2-bromo-N-cyclobutylaniline. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. acs.org It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules. acs.org For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. globalresearchonline.netjmaterenvironsci.com

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. faccts.deresearchgate.net For a related compound, 4-chloro-2-bromoaniline, DFT (B3LYP/6-311++G(d,p)) calculations determined a global minimum energy of -3320.7085225 a.u. globalresearchonline.net Similar calculations for this compound would yield its optimized geometrical parameters, providing a precise picture of its structure. These parameters include the lengths of the C-N, C-Br, and various C-C bonds, as well as the key angles that define the molecule's shape.

The following table presents hypothetical, yet representative, optimized geometric parameters for the most stable conformer of this compound, based on typical values for substituted anilines and cyclobutane (B1203170) rings.

ParameterValue (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C(aryl)-Br1.910
C(aryl)-N1.405
N-C(cyclobutyl)1.470
C(aryl)-C(aryl) (avg.)1.395
C(cyclo)-C(cyclo) (avg.)1.548
N-H1.012
Bond Angles (°) **
C-C-Br120.5
C-C-N121.0
C(aryl)-N-C(cyclobutyl)125.0
H-N-C(aryl)115.0
Dihedral Angles (°) **
C-C-N-C15.0

Note: The data in this table is illustrative and represents typical values for similar chemical structures. Actual calculated values may vary.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. ucl.ac.ukchalcogen.romit.edunih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. nsf.gov While computationally more demanding than DFT, they are often used to obtain highly accurate energies and properties, or to benchmark the results from DFT calculations. nsf.gov

For instance, a high-level ab initio calculation, such as CCSD(T) extrapolated to the complete basis set limit, could provide a very accurate energy for the most stable conformer of this compound. Comparing this with the DFT result would help to validate the chosen DFT functional. In a study of 4-chloro-2-bromoaniline, the global minimum energy was calculated using the HF/6-311++G(d,p) method as -3316.3383794 a.u., which, as expected, is higher than the DFT energy. globalresearchonline.net

Conformational Analysis and Isomeric Studies

The flexibility of the N-cyclobutyl group and its interaction with the substituted aniline (B41778) ring lead to the existence of different conformers for this compound. Conformational analysis aims to identify these stable conformers and determine their relative energies. aip.org

The rotation around the C(aryl)-N bond and the puckering of the cyclobutane ring are the primary sources of conformational isomerism in this compound. By systematically changing the dihedral angle of the C-C-N-C bond and calculating the energy at each step, a potential energy surface can be generated. aip.org The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For this compound, steric hindrance between the bulky bromine atom and the cyclobutyl group is expected to be a major factor determining the preferred conformation. nih.gov The cyclobutyl group is likely to orient itself away from the bromine atom to minimize steric clash. nih.gov The puckered nature of the cyclobutane ring itself also contributes to the conformational complexity.

A hypothetical energy profile for the rotation around the C(aryl)-N bond would likely show a primary global minimum and one or more local minima, separated by rotational barriers.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Global Minimum~150°0.0
Local Minimum~30°2.5
Rotational Barrier~90°6.0

Note: This table presents a hypothetical energy profile for illustrative purposes, based on general principles of conformational analysis for sterically hindered anilines.

The conformation of this compound is governed by a balance of several intramolecular interactions. Steric repulsion between the ortho-bromine and the N-cyclobutyl group is a dominant destabilizing interaction that disfavors planar conformations. researchgate.net This is in contrast to unsubstituted aniline where the amino group is nearly planar with the ring to maximize resonance stabilization.

Electronic Structure and Reactivity Prediction

The electronic structure of this compound, particularly the distribution of electrons in its frontier molecular orbitals (HOMO and LUMO), is key to understanding its chemical reactivity. researchgate.net

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring, with some contribution from the C-Br antibonding orbital. The electron-withdrawing bromine atom will lower the energy of both the HOMO and LUMO compared to N-cyclobutylaniline. mdpi.com

Calculations of global reactivity descriptors, derived from the HOMO and LUMO energies, can provide quantitative predictions of reactivity. jmaterenvironsci.com

ParameterPredicted Value (eV)Interpretation
HOMO Energy-5.8Electron-donating capability
LUMO Energy-0.5Electron-accepting capability
HOMO-LUMO Gap5.3Chemical stability/reactivity
Electronegativity (χ)3.15Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution

Note: These values are illustrative, based on typical DFT results for similar aromatic amines, and serve to demonstrate the application of these concepts.

The distribution of electrostatic potential on the molecular surface can also predict sites for electrophilic and nucleophilic attack. The region around the nitrogen atom is expected to have a negative electrostatic potential, making it susceptible to electrophilic attack, while the hydrogen of the N-H group will be a site of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile. Conversely, the LUMO represents the ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

For this compound, a hypothetical FMO analysis would involve calculating the energies of the HOMO and LUMO. The electron density distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. One might predict the HOMO to be localized on the aniline nitrogen and the aromatic ring, due to the electron-donating nature of the amino group. The LUMO would likely be influenced by the electron-withdrawing bromine atom and the aromatic ring's π* orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to 0.5
HOMO-LUMO Gap5.0 to 7.0

Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Electrostatic Potential Mapping for Reactive Sites

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the electron density surface. Different colors on the map indicate regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an ESP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons. The bromine atom, being electronegative, would also influence the charge distribution, potentially creating a region of positive potential on the adjacent carbon atom (the σ-hole effect). The hydrogen atom of the N-H group would be expected to have a positive potential, making it a potential hydrogen bond donor.

Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative understanding than FMO analysis alone.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value
Ionization Potential (I)I ≈ -EHOMO5.5 - 6.5 eV
Electron Affinity (A)A ≈ -ELUMO0.5 - (-0.5) eV
Electronegativity (χ)(I + A) / 22.5 - 3.5 eV
Chemical Hardness (η)(I - A) / 22.5 - 3.5 eV
Chemical Softness (S)1 / η0.28 - 0.40 eV-1
Electrophilicity Index (ω)μ2 / (2η)0.89 - 1.75 eV

Note: These values are illustrative and would need to be confirmed by actual quantum chemical calculations.

Reaction Pathway Modeling

Computational methods can be used to model chemical reactions, providing detailed information about the mechanism and energetics.

Transition State Characterization

For a given reaction of this compound, computational chemists could locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. Characterizing the TS involves identifying its geometry and vibrational frequencies. A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions over time.

For this compound, an MD simulation could reveal the flexibility of the cyclobutyl ring and its preferred conformations. In a solvent, MD could simulate how the molecule interacts with solvent molecules, providing insights into its solubility and solvation dynamics. If studying its interaction with a biological target, MD simulations could be used to understand the binding process and the stability of the resulting complex.

While no specific computational data for this compound is currently available in the public domain, the theoretical and computational methodologies outlined above provide a clear roadmap for future research. Such studies would be invaluable for understanding the fundamental chemical properties of this molecule and for guiding its potential applications in various fields of chemistry.

Applications of 2 Bromo N Cyclobutylaniline in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The strategic placement of the bromo and N-cyclobutyl groups on the aniline (B41778) ring makes 2-bromo-N-cyclobutylaniline a highly adaptable precursor for the synthesis of a wide array of intricate organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the secondary amine can participate in cyclization and condensation reactions.

The bromine atom in this compound serves as a convenient handle for the introduction of various substituents onto the aromatic ring through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of ortho-substituted N-cyclobutylanilines, which are important intermediates in medicinal chemistry and materials science.

One of the most powerful methods for achieving this transformation is the Suzuki-Miyaura cross-coupling reaction . wikipedia.org This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromoaniline and a wide range of organoboron reagents, such as boronic acids and boronic esters. nih.govrsc.orglibretexts.org The general applicability of this reaction allows for the introduction of alkyl, alkenyl, aryl, and heteroaryl groups at the 2-position of the N-cyclobutylaniline core. The reaction conditions are typically mild and tolerate a variety of functional groups, making it a highly versatile tool for molecular diversification. nih.gov

Reactant 1 Reactant 2 Catalyst System Product Reference
This compoundArylboronic acidPd catalyst, Base2-Aryl-N-cyclobutylaniline nih.govrsc.org
This compoundAlkylboronic esterPd catalyst, Base2-Alkyl-N-cyclobutylaniline nih.gov
This compoundAlkenylboronic acidPd catalyst, Base2-Alkenyl-N-cyclobutylaniline nih.gov

Another key transformation for the synthesis of substituted anilines from this compound is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between the bromoaniline and a primary or secondary amine. wikipedia.orgacsgcipr.org This methodology provides a direct route to N,N'-disubstituted-1,2-diaminobenzenes, which are valuable precursors for various heterocyclic compounds. The reaction is known for its broad substrate scope and high functional group tolerance. libretexts.orgnih.gov

Reactant 1 Reactant 2 Catalyst System Product Reference
This compoundPrimary AminePd catalyst, BaseN-Cyclobutyl-N'-(substituted)benzene-1,2-diamine nih.govchemspider.com
This compoundSecondary AminePd catalyst, BaseN-Cyclobutyl-N',N'-(disubstituted)benzene-1,2-diamine nih.govchemspider.com

The bifunctional nature of this compound allows for its incorporation into a variety of carbocyclic and heterocyclic ring systems through intramolecular cyclization reactions. The ortho-bromoaniline moiety can be transformed into an organometallic species, which can then undergo intramolecular reactions with functionalities tethered to the nitrogen atom or the cyclobutyl group.

Furthermore, the aniline nitrogen can act as a nucleophile in reactions designed to form new rings. For instance, reactions with appropriate bifunctional electrophiles can lead to the formation of medium-sized rings, which are of significant interest in medicinal chemistry.

Role in Heterocyclic Compound Synthesis

This compound is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. organic-chemistry.orgnih.gov The ortho-disubstituted aniline scaffold is a common starting point for the construction of fused ring systems.

For example, it can be utilized in the synthesis of quinolines , a class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov One potential synthetic route involves the reaction of this compound with a suitable three-carbon synthon, followed by an intramolecular cyclization to form the quinoline ring system. The bromine atom can then be further functionalized to introduce additional diversity. researchgate.netresearchgate.net

Another important class of heterocycles that can potentially be synthesized from this precursor are benzodiazepines . nih.govbioorganica.org.ua These seven-membered heterocyclic compounds are well-known for their pharmacological properties. A plausible synthetic strategy would involve the acylation of the aniline nitrogen with a bromoacetyl halide, followed by an intramolecular nucleophilic substitution of the bromine atom by a nucleophile introduced at the ortho position via a preceding cross-coupling reaction. researchgate.net

Development of New Chemical Methodologies

The unique reactivity of this compound can be exploited in the development of novel synthetic methodologies. The interplay between the ortho-bromo and the N-cyclobutyl groups can lead to new and interesting chemical transformations. For instance, the cyclobutyl group could potentially direct or participate in reactions at the ortho position, leading to unexpected and valuable products. Researchers can explore novel cyclization strategies and tandem reactions that leverage the specific steric and electronic properties of this molecule.

Precursor for Pharmacologically Relevant Scaffolds (general class of compounds)

The structural motifs present in this compound are found in a variety of biologically active compounds. The N-alkylaniline substructure is a common feature in many pharmaceutical agents. The ability to further functionalize the aromatic ring through the bromine atom makes this compound an attractive starting material for the synthesis of libraries of potential drug candidates.

For instance, the synthesis of substituted anilines as described in section 6.1.1 can lead to the generation of compounds with potential applications as receptor modulators or enzyme inhibitors. The incorporation of the N-cyclobutylaniline moiety into larger, more complex molecules can impart favorable pharmacokinetic properties.

Potential in Catalysis and Ligand Design

The nitrogen and bromine atoms in this compound provide two potential coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis. The ortho-bromo group can be replaced by a phosphine (B1218219) or other coordinating group through a nucleophilic substitution or a cross-coupling reaction. The resulting bidentate N,P or N,N ligands could be used to prepare transition metal complexes with unique catalytic activities. The steric bulk of the cyclobutyl group could influence the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-bromo-N-cyclobutylaniline, and how can reaction parameters be optimized?

  • Methodology :

  • Route Selection : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) with cyclobutylamine. Ensure bromine acts as a leaving group in SNAr reactions .
  • Optimization : Vary temperature (80–120°C), solvent polarity (e.g., DMF, THF), and base (K₂CO₃, NaH) to improve yield. Monitor reaction progress via TLC or GC-MS .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for high-purity isolates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR to confirm cyclobutyl integration and bromine-induced deshielding. Use DEPT-135 to distinguish CH₂/CH₃ groups in the cyclobutane ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 228.03).
  • IR : Detect N–H stretching (3300–3500 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹).
  • Contradictions : If NMR signals conflict with expected structures, repeat under deuterated solvents or use 2D NMR (COSY, HSQC) to resolve coupling patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different solvents?

  • Modeling Strategies :

  • DFT Calculations : Use Gaussian or ORCA to calculate Gibbs free energy (ΔG) for intermediates in SNAr reactions. Compare solvation effects (PCM model) in polar vs. nonpolar solvents .
  • Transition State Analysis : Identify steric hindrance from the cyclobutyl group using NCI (Non-Covalent Interaction) plots.
  • Solvent Screening : Simulate dielectric constants (ε) to predict reaction rates (e.g., faster kinetics in DMF vs. toluene) .

Q. What strategies resolve contradictions between experimental and theoretical data for derivatives of this compound?

  • Case Study :

  • Scenario : Catalytic activity discrepancies in Suzuki-Miyaura reactions.
  • Resolution :

Statistical Analysis : Apply ANOVA to compare ligand effects (e.g., PPh₃ vs. XPhos) on yield .

Kinetic Profiling : Use Eyring plots to determine if rate-limiting steps (oxidative addition vs. transmetallation) vary with substituents .

Crystallography : Validate unexpected byproducts via single-crystal XRD to identify competing pathways (e.g., dimerization) .

Q. How can multivariate analysis clarify inconsistencies in bioactivity data for this compound analogs?

  • Data Reconciliation :

  • PCA (Principal Component Analysis) : Reduce variables (e.g., substituent size, logP) to identify dominant factors in cytotoxicity assays .
  • PLS Regression : Correlate electronic effects (Hammett σ values) with IC₅₀ data. Adjust for outliers using Cook’s distance .
  • Meta-Analysis : Aggregate data from multiple studies to assess publication bias (funnel plots) and heterogeneity (I² statistic) .

Data Contradiction & Validation

Q. What protocols ensure reproducibility when synthesizing this compound under varying conditions?

  • Quality Control :

  • Batch Testing : Replicate reactions ≥3 times with fresh reagents to rule out moisture/oxygen interference .
  • Reference Standards : Compare NMR/HRMS data with PubChem entries (CAS: [Insert CAS]) or in-house databases .
  • Peer Review : Share raw spectra and chromatograms via open-access platforms (e.g., Zenodo) for independent validation .

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2-bromo-N-cyclobutylaniline
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Reactant of Route 2
2-bromo-N-cyclobutylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.